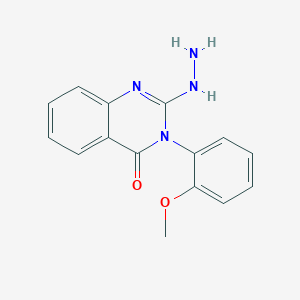
2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This particular derivative is characterized by the presence of a hydrazino group at the second position and a methoxyphenyl group at the third position on the quinazolinone scaffold. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antihistaminic properties .
Synthesis Analysis
The synthesis of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives typically involves the reaction of an amino group with various aldehydes and ketones. The starting materials for these syntheses are often aniline derivatives, which are transformed into the corresponding quinazolinone scaffold before introducing the hydrazino group . The synthesis routes are innovative and provide access to a variety of substituted quinazolinone derivatives for further pharmacological evaluation.
Molecular Structure Analysis
The molecular structure of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives is characterized by the quinazolinone core, which is responsible for the compound's biological activity. The presence of substituents on the quinazolinone nucleus can significantly affect the compound's pharmacological properties. The hydrazino group, in particular, is a versatile moiety that can undergo various chemical reactions to yield a wide range of products with potential biological activities .
Chemical Reactions Analysis
The hydrazino group in 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives is highly reactive and can participate in various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions can lead to the formation of triazoloquinazolinones, arylidene derivatives, and other heterocyclic compounds. The reactivity of the hydrazino group allows for the synthesis of a diverse array of compounds from a single starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives are influenced by the nature of the substituents attached to the quinazolinone nucleus. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The compounds' spectroscopic data, such as IR, NMR, and mass spectra, are used to confirm their structures and purity .
科学的研究の応用
Synthesis and Analgesic, Anti-inflammatory Activities
- Researchers synthesized novel derivatives of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one, investigating their potential as analgesic and anti-inflammatory agents. These compounds, particularly 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one and 2-(1-ethyl propylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one, demonstrated significant activity compared to reference standards like diclofenac sodium (Alagarsamy et al., 2011).
H1-Antihistaminic Agents
- A series of derivatives from 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one were developed and evaluated for H1-antihistaminic activity. Notably, compounds like 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed promising results in protecting guinea pigs from histamine-induced bronchospasm, demonstrating potential as new H1-antihistaminic agents (Alagarsamy et al., 2009).
Analgesic and Anti-inflammatory Agents
- Another study synthesized and evaluated 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, derived from 2-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one, for their analgesic and anti-inflammatory properties. These compounds showed considerable analgesic and anti-inflammatory activities, with a notable reduction in ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2007).
特性
IUPAC Name |
2-hydrazinyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)17-15(19)18-16/h2-9H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHCQLVTSJJKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
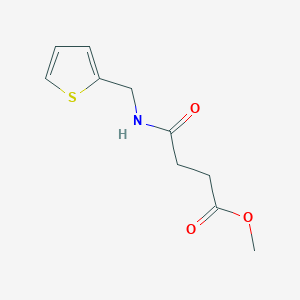
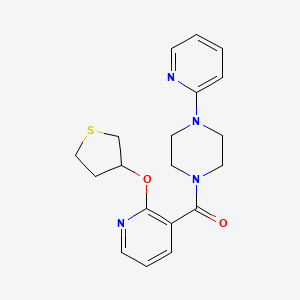

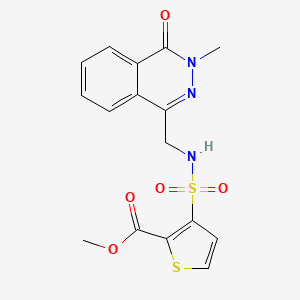
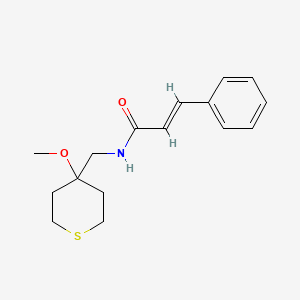
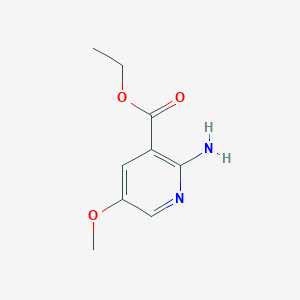
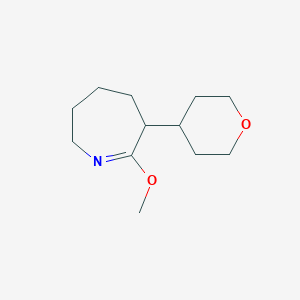
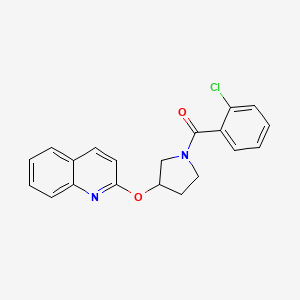
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)


![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)